6-Fluoro-4-methylchroman-4-amine is a chemical compound belonging to the class of chroman derivatives, characterized by the presence of a fluorine atom and a methyl group on the chroman ring. This compound has garnered interest in various scientific fields due to its potential applications in medicinal chemistry and organic synthesis.
The compound can be synthesized from starting materials such as 6-fluorobenzene-1,4-diol and appropriate amines. The synthesis involves several steps, including cyclization and functional group modifications to achieve the desired structure.
The synthesis of 6-Fluoro-4-methylchroman-4-amine typically follows these steps:
In industrial settings, optimized conditions are crucial for enhancing yield and purity. Techniques such as continuous flow chemistry may be employed to improve efficiency during large-scale production.
The molecular formula of 6-Fluoro-4-methylchroman-4-amine is , with a molecular weight of approximately 181.21 g/mol. The compound features a chroman ring with a fluorine atom at position 6 and a methyl group at position 4.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 181.21 g/mol |
IUPAC Name | 6-fluoro-4-methyl-2,3-dihydrochromen-4-amine |
InChI | InChI=1S/C10H12FNO/c1-10(12)4-5-13-9-3-2-7(11)6-8(9)10/h2-3,6H,4-5,12H2,1H3 |
Canonical SMILES | CC1(CCOC2=C1C=C(C=C2)F)N |
6-Fluoro-4-methylchroman-4-amine can undergo various chemical reactions:
Common reagents used in these reactions include:
The physical properties of 6-Fluoro-4-methylchroman-4-amine include:
Property | Value |
---|---|
Density | Not specified |
Boiling Point | Not specified |
Melting Point | Not specified |
Chemical properties include stability under various conditions and reactivity with other substances. The presence of the fluorine atom may enhance lipophilicity and influence biological activity.
6-Fluoro-4-methylchroman-4-amine has potential applications in:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0